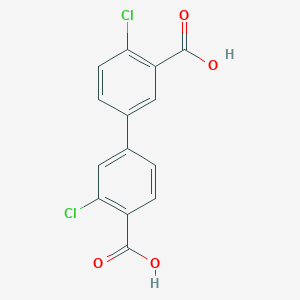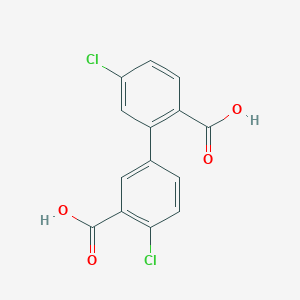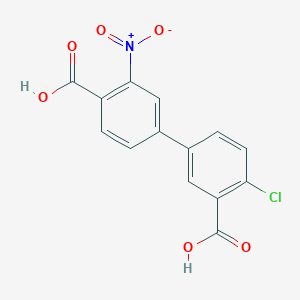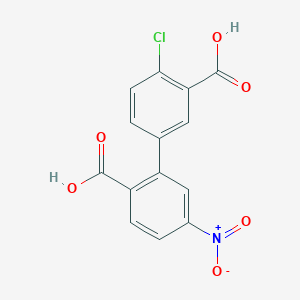![molecular formula C17H14FNO3 B6409639 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1261987-96-5](/img/structure/B6409639.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%
Übersicht
Beschreibung
3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid (3-CPCFBA) is a highly versatile compound with a wide range of applications in scientific research. It is an organic molecule composed of a cyclopropylaminocarbonyl group, a phenyl group, and a fluorobenzoic acid group. It has a molecular weight of 262.25 g/mol and a melting point of 140-142°C. 3-CPCFBA is used in many different fields, including organic synthesis, drug design, biochemistry, and material science. Due to its unique structure, 3-CPCFBA can be used as a substrate for a variety of reactions and as a building block for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a substrate for a variety of reactions, such as the synthesis of amines, alcohols, and carboxylic acids. It is also used as a building block for the synthesis of other compounds, such as polymers, dyes, and drugs. In addition, 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is used in drug design, biochemistry, and material science. It can be used to study the structure and function of proteins, as well as to develop new drugs and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the cyclopropylaminocarbonyl group of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can interact with proteins, peptides, and other molecules in a variety of ways. For example, it can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions. It is also believed that the fluorobenzoic acid group of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can interact with proteins and peptides in a similar manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% are not fully understood. However, it is believed that the cyclopropylaminocarbonyl group of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can interact with proteins and peptides in a variety of ways, such as forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions. It is also believed that the fluorobenzoic acid group of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can interact with proteins and peptides in a similar manner. Additionally, 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in lab experiments has several advantages. First, it is a highly versatile compound that can be used as a substrate for a variety of reactions and as a building block for the synthesis of other compounds. Second, it has a relatively low melting point, which makes it easy to handle in the laboratory. Third, it has a wide range of applications in scientific research, such as organic synthesis, drug design, and biochemistry.
However, 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% also has some limitations. First, it is a relatively expensive compound, which can make it difficult to obtain in large quantities. Second, its mechanism of action is not fully understood, which can make it difficult to predict its effects in a given experiment. Finally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can be problematic in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%. First, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on proteins, peptides, and other molecules. Second, more research is needed to develop new and improved synthetic methods for the synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%. Third, further research is needed to develop new and improved applications of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in scientific research, such as drug design and material science. Finally, further research is needed to explore the potential therapeutic applications of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%.
Synthesemethoden
3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3-chloropropionyl chloride with 4-fluorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C. The reaction proceeds in two steps, with the first step involving the formation of a cyclopropylaminocarbonyl group and the second step involving the formation of the 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% product. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.
Eigenschaften
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-15-7-4-12(17(21)22)9-14(15)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLNTXMCGDKZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691738 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid | |
CAS RN |
1261987-96-5 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(cyclopropylamino)carbonyl]-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261987-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Cyclopropylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)